4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with ortho esters under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Scientific Research Applications
4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties are explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or modulation of their activity. This interaction can disrupt critical biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole, which are well-known for their antifungal properties . What sets 4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE apart is its unique structural combination of a triazole ring with a phthalazine moiety, which may confer additional biological activities and specificity .
Properties
IUPAC Name |
4-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-16-7-8-18(33(30,31)24-9-10-28-11-13-32-14-12-28)15-21(16)23-26-25-22-20-6-4-3-5-19(20)17(2)27-29(22)23/h3-8,15,24H,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPVUALQSRGCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C3=NN=C4N3N=C(C5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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